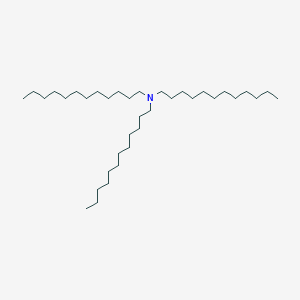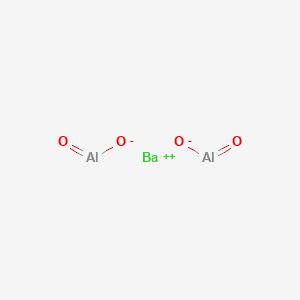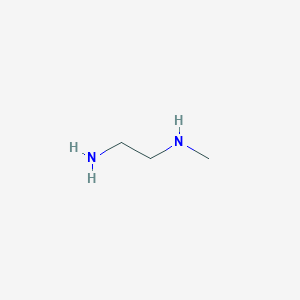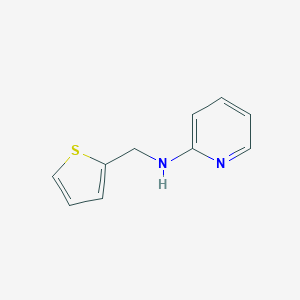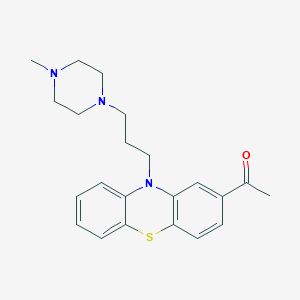
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is a chemical compound that has been used extensively in scientific research. It is a member of the phenothiazine family of compounds and is known for its unique properties that make it useful in a variety of applications. In
作用机制
The exact mechanism of action of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL is not fully understood. However, it is known to interact with various biological targets, including G protein-coupled receptors and ion channels. It has been shown to modulate the activity of these targets, leading to changes in cellular signaling pathways.
生化和生理效应
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to affect ion channel activity, leading to changes in the electrical properties of cells. These effects can have significant implications for the functioning of the nervous system and other biological processes.
实验室实验的优点和局限性
One of the main advantages of using Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL in lab experiments is its versatility. It can be used to study a variety of biological processes and has a wide range of applications. However, it is also important to note that the compound has some limitations. For example, it may have off-target effects that can complicate experimental results. Additionally, the compound may be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research involving Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL. One area of research could focus on the development of new derivatives of the compound that have improved selectivity and reduced toxicity. Another area of research could focus on the use of the compound as a therapeutic agent for the treatment of neurological disorders. Additionally, the compound could be used to study the role of various biological targets in disease processes, leading to the development of new treatments and therapies.
合成方法
The synthesis of Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL involves the reaction of 2-chloro-10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazine with sodium methoxide in methanol. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The compound is then purified using column chromatography to obtain a pure sample.
科研应用
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL has been used extensively in scientific research as a tool for studying various biological processes. It has been used in the study of neurotransmitter release, receptor binding, and ion channel activity. It has also been used as a fluorescent probe to study the dynamics of membrane proteins.
性质
CAS 编号 |
1053-74-3 |
|---|---|
产品名称 |
Ketone, methyl 10-(3-(4-methyl-1-piperazinyl)propyl)phenothiazin-2-YL |
分子式 |
C22H27N3OS |
分子量 |
381.5 g/mol |
IUPAC 名称 |
1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C22H27N3OS/c1-17(26)18-8-9-22-20(16-18)25(19-6-3-4-7-21(19)27-22)11-5-10-24-14-12-23(2)13-15-24/h3-4,6-9,16H,5,10-15H2,1-2H3 |
InChI 键 |
WKCTYFQBCFYMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C |
其他 CAS 编号 |
1053-74-3 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



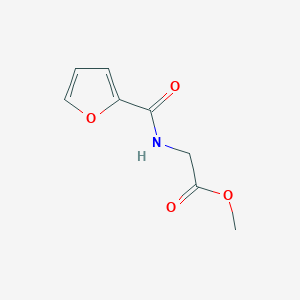
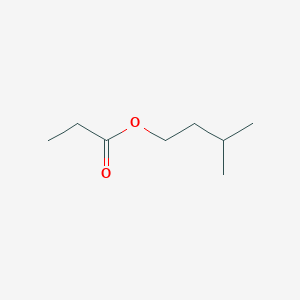
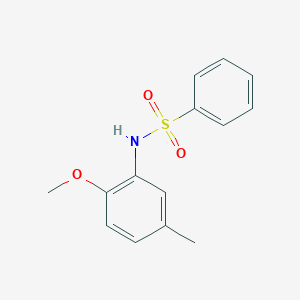
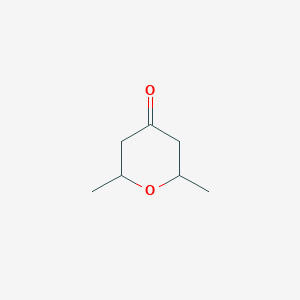
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)

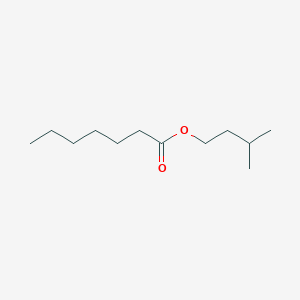
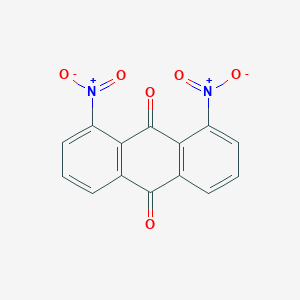
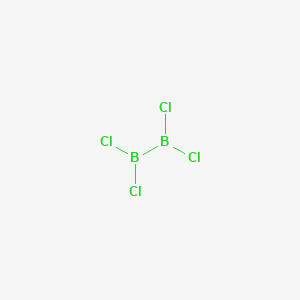
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
